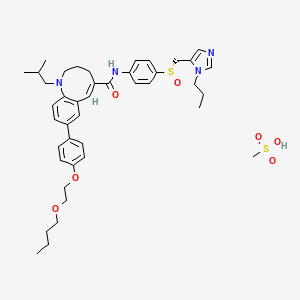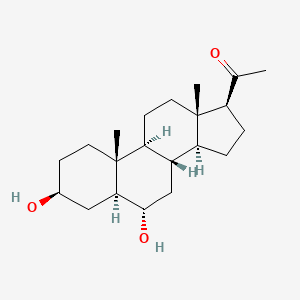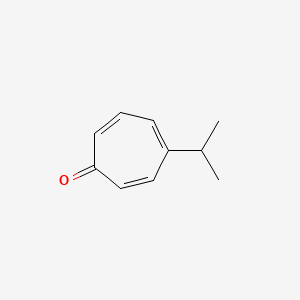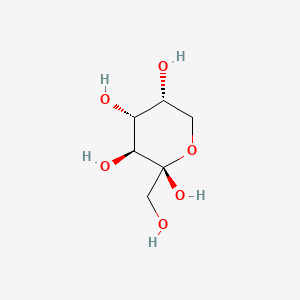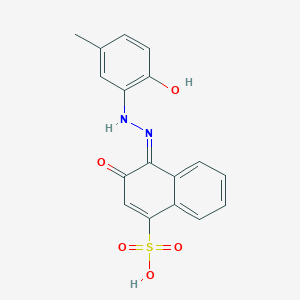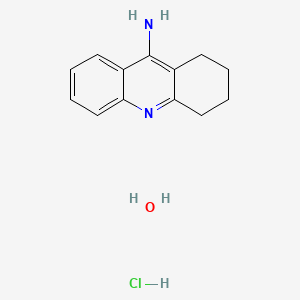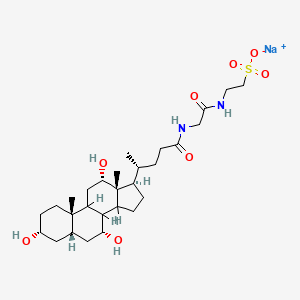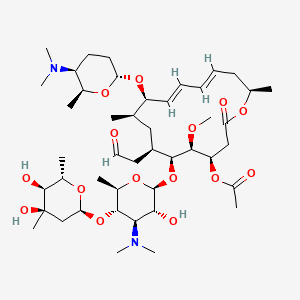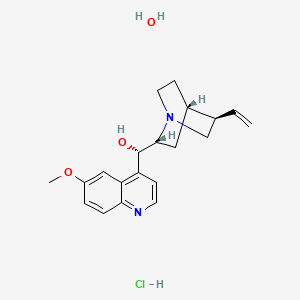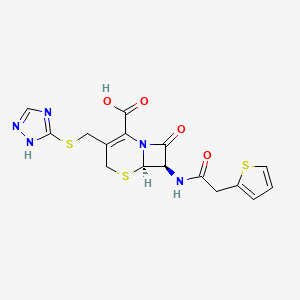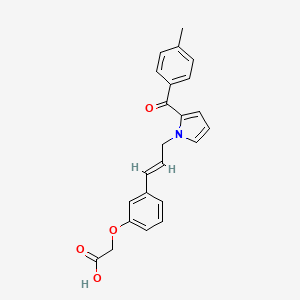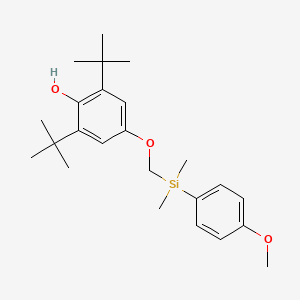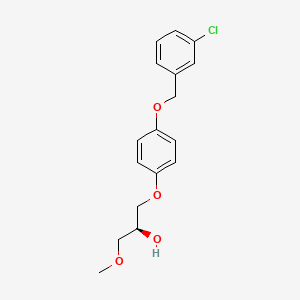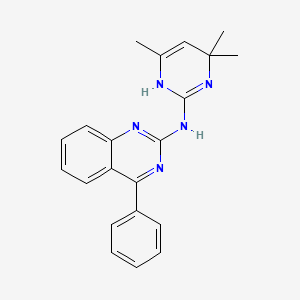
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine
Vue d'ensemble
Description
“4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine” is a chemical compound with the molecular formula C21H21N5 and a molecular weight of 343.42494 . It is also known by the aliases 185582 and 0990CL .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 519.5±58.0 °C and a predicted density of 1.21±0.1 g/cm3 . It is soluble in DMSO at a concentration of 50 mg/mL (145.59 mM; ultrasonic treatment needed) . The compound should be stored at -20°C .Applications De Recherche Scientifique
1. Development of IKur Inhibitors for Atrial Fibrillation Treatment
Research on 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine, a close analogue of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, led to the development of IKur inhibitors for atrial fibrillation treatment. These inhibitors selectively block the IKur current, showing selectivity against hERG, Na, and Ca channels, while maintaining a suitable pharmacokinetic profile. Optimization efforts focused on reducing brain penetration, resulting in a lead compound that demonstrated efficacy in rabbit and canine models (Gunaga et al., 2017).
2. Discovery of Potent IKur Inhibitors
Continuing this research direction, another study detailed the discovery and optimization of phenylquinazoline inhibitors of Kv 1.5. These compounds, including 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine, were developed for potency, selectivity, pharmacokinetic exposure, and pharmacodynamic efficacy. One such compound displayed significant efficacy in preclinical models for ventricular and atrial effective refractory periods (Finlay et al., 2016).
3. Novel Synthesis Approaches in Green Chemistry
A green chemistry approach was applied to synthesize novel pyrimidine derivatives. This involved a reaction mechanism that hinges on the nature of the group attached to the isatin ring nitrogen atom. The process is notable for its high yield, regioselectivity, and environmentally friendly nature, using p-toluene sulphonic acid as a catalyst (Poomathi et al., 2015).
4. Antibacterial Evaluation of PhenylthiazolylQuinqzolin-4(3h)-One Derivative
A study focused on synthesizing and evaluating novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This synthesis involved a series of reactions leading to compounds with potential biological interest (Badwaik et al., 2009).
5. Cyclin-Dependent Kinase Inhibitors for Cancer Research
Research into 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors led to the evaluation of ring-constrained analogues, specifically 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines. These compounds showed very low nanomolar K(i) values for inhibiting CDKs, making them potentially significant in cancer research (Mcintyre et al., 2010).
Propriétés
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



